molecular formula C10H16ClN B6252974 [(2-ethylphenyl)methyl](methyl)amine hydrochloride CAS No. 1089706-54-6

[(2-ethylphenyl)methyl](methyl)amine hydrochloride

Cat. No. B6252974
CAS RN: 1089706-54-6
M. Wt: 185.7
InChI Key:
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Description

2-Ethylphenylmethylmethylamine hydrochloride (EPMAH) is an organic compound that is used in many scientific research applications. It is a white, crystalline powder that is soluble in water and has a melting point of approximately 127°C. EPMAH is a synthetic derivative of the naturally occurring alkaloid ephedrine and is structurally related to amphetamine. It is used as a research tool to study the physiological and biochemical effects of amphetamine-like compounds in laboratory experiments.

Scientific Research Applications

[(2-ethylphenyl)methyl](methyl)amine hydrochloride is widely used in scientific research due to its structural similarity to amphetamine. It has been used to study the mechanism of action of amphetamine-like compounds, as well as their biochemical and physiological effects. This compound has also been used to study the effects of psychostimulants on behavior, cognition, and emotion. Additionally, it has been used to study the effects of drugs on the central nervous system, and to investigate the role of monoamine neurotransmitters in drug addiction and reward systems.

Mechanism of Action

[(2-ethylphenyl)methyl](methyl)amine hydrochloride is thought to act as a dopamine and norepinephrine reuptake inhibitor. This means that it blocks the reuptake of these neurotransmitters, thus increasing their levels in the brain. This increases the amount of dopamine and norepinephrine available for neurotransmission, which can lead to increased alertness, focus, and energy levels.
Biochemical and Physiological Effects
This compound has been shown to increase dopamine and norepinephrine levels in the brain, as well as increase the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine and norepinephrine. It has also been shown to increase the release of glutamate, an excitatory neurotransmitter, and to reduce the release of GABA, an inhibitory neurotransmitter. Additionally, it has been shown to reduce the release of serotonin, a neurotransmitter involved in mood regulation.

Advantages and Limitations for Lab Experiments

The use of [(2-ethylphenyl)methyl](methyl)amine hydrochloride in scientific research has several advantages. It is relatively easy to synthesize and is readily available. Additionally, its effects are similar to those of amphetamine, making it a useful tool for studying the effects of psychostimulants. However, there are some limitations to its use in laboratory experiments. This compound is not approved for human use and its effects have not been studied extensively in humans, so its potential side effects are not well understood. Additionally, its effects vary greatly between individuals, making it difficult to draw general conclusions from experiments using this compound.

Future Directions

There are several potential future directions for research using [(2-ethylphenyl)methyl](methyl)amine hydrochloride. These include further studies into the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Additionally, research could be conducted into the potential long-term effects of this compound on the brain, as well as its potential for abuse and addiction. Finally, research could be conducted into the possible uses of this compound in treating a variety of conditions, such as attention deficit hyperactivity disorder and depression.

Synthesis Methods

[(2-ethylphenyl)methyl](methyl)amine hydrochloride is synthesized using a two-step process. The first step involves the reaction of ephedrine with formaldehyde and hydrochloric acid to form a product known as 2-ethylphenylmethylamine (EPM). This intermediate product is then reacted with methyl chloride to form this compound. This reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted byproducts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(2-ethylphenyl)methyl](methyl)amine hydrochloride involves the alkylation of benzylamine with 2-ethylbenzyl chloride, followed by N-methylation using formaldehyde and hydrogen cyanide. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Benzylamine", "2-Ethylbenzyl chloride", "Formaldehyde", "Hydrogen cyanide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Benzylamine is reacted with 2-Ethylbenzyl chloride in the presence of a base such as sodium hydroxide to form [(2-ethylphenyl)methyl]amine.", "Step 2: The resulting amine is then reacted with formaldehyde and hydrogen cyanide in the presence of a reducing agent such as sodium borohydride to form N-methyl[(2-ethylphenyl)methyl]amine.", "Step 3: N-methyl[(2-ethylphenyl)methyl]amine is then reacted with hydrochloric acid to form [(2-ethylphenyl)methyl](methyl)amine hydrochloride." ] }

CAS RN

1089706-54-6

Molecular Formula

C10H16ClN

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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